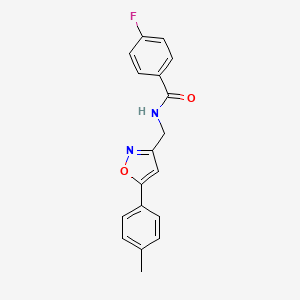

4-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

4-fluoro-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O2/c1-12-2-4-13(5-3-12)17-10-16(21-23-17)11-20-18(22)14-6-8-15(19)9-7-14/h2-10H,11H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSWNSKTWUNTRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime at room temperature . This method provides a straightforward route to obtain the desired isoxazole derivative with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, metal-free synthetic routes have been explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the original compound.

Scientific Research Applications

4-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The isoxazole ring structure allows it to bind to various biological receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Isoxazole Cores

- 4-(((5-(3-Chlorophenyl)Isoxazol-3-yl)Formylamino)Methyl)Benzamide (C2) : Structural Differences: Replaces the p-tolyl group with 3-chlorophenyl and substitutes the methylene linkage with a formylamino group. Biological Activity: Identified as a benzamide inhibitor of Mycobacterium tuberculosis H37Rv via α-TRPS binding. Molecular dynamics simulations suggest stable interactions with the target enzyme. Key Insight: The chloro substituent’s electron-withdrawing nature may enhance target affinity compared to the methyl group in the p-tolyl variant.

Heterocyclic Variants: Oxadiazole and Thiazole Derivatives

LMM5 and LMM11 (1,3,4-Oxadiazoles) :

- Structural Differences : Replace the isoxazole with a 1,3,4-oxadiazole ring. LMM5 includes a 4-methoxybenzyl group, while LMM11 has a furan-2-yl substituent.

- Biological Activity : Demonstrated antifungal activity against Candida albicans via thioredoxin reductase inhibition.

- Key Insight : Oxadiazoles’ planar structure and hydrogen-bonding capacity may improve enzyme interactions compared to isoxazoles.

N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide :

- Structural Differences : Substitutes isoxazole with a thiazole ring and adds a second fluorine on the benzamide.

- Biological Activity : Targets pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms, stabilized by hydrogen bonds (N–H···N and C–H···F/O interactions).

- Key Insight : Thiazoles’ aromaticity and sulfur atom may enhance binding stability over isoxazoles.

Substituent Effects on Pharmacokinetics

- Quinoline-Linked 1,2,4-Oxadiazoles (Derivatives 13c–13g) : Structural Differences: Feature dichloroquinoline moieties and varied aryl groups (e.g., trifluoromethyl, tert-butyl). Physical Properties: Melting points range from 207–258°C, with yields of 57–66%. Key Insight: Bulky substituents like tert-butyl improve thermal stability but may reduce solubility.

N-((3-(3-Chlorophenyl)-1,2,4-Oxadiazol-5-yl)Methyl)-4-Methoxybenzamide (Ligand 10) :

- Structural Differences : Uses a 1,2,4-oxadiazole ring with a 3-chlorophenyl group.

- Toxicity : Reported LD₅₀ of 2580 mg kg⁻¹, indicating low acute toxicity.

Comparative Data Table

Key Research Findings

Isoxazole vs.

Substituent Impact : Electron-withdrawing groups (Cl, F) improve target affinity but may reduce solubility; electron-donating groups (methyl, methoxy) enhance lipophilicity .

Toxicity Profile : Benzamide derivatives with methoxy or methyl groups (e.g., Ligand 10) show lower acute toxicity, suggesting safer profiles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of p-tolyl-substituted precursors to form the isoxazole ring, followed by alkylation and amidation steps. Key parameters to optimize include:

- Temperature : Maintaining 60–80°C during cyclization to prevent side reactions .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or DCM) enhance nucleophilic substitution efficiency .

- Catalysts : Use of triethylamine or DMAP for amide bond formation .

- Validation : Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can the structural integrity and purity of this compound be confirmed post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR to verify aromatic protons (6.8–8.2 ppm) and fluorine coupling patterns .

- LC-MS : Confirm molecular weight (expected [M+H]+ ≈ 365.35 g/mol) and detect impurities (<2% threshold) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry (if crystalline) .

Q. What in vitro assays are suitable for initial biological screening of this compound?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays against M. tuberculosis (H37Rv strain) or Gram-negative bacteria, with MIC values compared to controls like isoniazid .

- Kinase Inhibition : FLT3 kinase inhibition assays (IC determination) using ADP-Glo™ kits .

- Cytotoxicity : MTT assays on HEK-293 cells to assess selectivity indices (IC > 50 µM desirable) .

Advanced Research Questions

Q. How can pharmacokinetic properties (e.g., solubility, bioavailability) be improved without compromising activity?

- Methodological Answer :

- Structural Modifications : Introduce hydrophilic groups (e.g., PEGylation) at the benzamide’s para-position while preserving the isoxazole core .

- Prodrug Design : Mask the amide group with enzymatically cleavable esters (e.g., acetyl) to enhance membrane permeability .

- Formulation Studies : Use lipid-based nanoparticles or cyclodextrin complexes to improve aqueous solubility .

Q. How to resolve contradictions between in vitro activity and in vivo efficacy?

- Methodological Answer :

- Metabolic Stability : Perform liver microsome assays (human/rat) to identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation) .

- Molecular Dynamics (MD) Simulations : Analyze target binding stability (e.g., RMSD < 2.0 Å over 100 ns simulations) to confirm mechanism fidelity .

- Pharmacodynamic Markers : Use PET tracers or fluorescence-labeled analogs to track tissue distribution in animal models .

Q. What strategies are effective for target identification and validation?

- Methodological Answer :

- Chemoproteomics : Employ affinity-based pull-down assays with biotinylated analogs and mass spectrometry to identify binding partners .

- CRISPR-Cas9 Knockout : Validate target relevance by comparing IC values in wild-type vs. gene-edited cell lines .

- Thermal Shift Assays : Monitor protein melting temperature (ΔTm) shifts to confirm direct binding .

Data Contradiction Analysis

Q. How to address discrepancies in enzymatic vs. whole-cell assay results?

- Methodological Answer :

- Membrane Permeability : Measure intracellular accumulation via LC-MS (cell lysates) to rule out efflux pump interference .

- Off-Target Effects : Use kinome-wide profiling (e.g., KINOMEscan) to identify non-specific kinase interactions .

- Redox Sensitivity : Test activity under hypoxic vs. normoxic conditions if the compound interacts with ROS pathways .

Key Structural and Functional Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.